(3,5-Diphosphonophenyl)phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

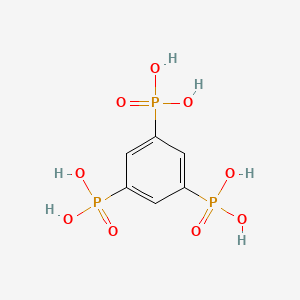

(3,5-Diphosphonophenyl)phosphonic acid, also known as benzene-1,3,5-triyltriphosphonic acid, is a compound with the molecular formula C6H9O9P3 and a molecular weight of 318.05 g/mol . This compound is characterized by the presence of three phosphonic acid groups attached to a benzene ring, making it a highly functionalized molecule with significant potential in various scientific fields.

Méthodes De Préparation

The synthesis of (3,5-Diphosphonophenyl)phosphonic acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method involves stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . These methods are preferred due to their efficiency and the stability of the resulting phosphonic acid under acidic conditions.

Analyse Des Réactions Chimiques

(3,5-Diphosphonophenyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

Substitution: The phosphonic acid groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Medicinal Chemistry

Bioactive Properties : The compound exhibits bioactive characteristics that are crucial in drug design. Phosphonic acids are known for their ability to mimic phosphate groups, which enhances their interaction with biological systems. This structural analogy allows (3,5-Diphosphonophenyl)phosphonic acid to be utilized in the development of prodrugs and targeted drug delivery systems .

Bone Targeting : One of the notable applications of phosphonic acids is in bone targeting therapies. The high affinity of phosphonic acids for calcium makes them ideal candidates for targeting bone tissues in treatments for osteoporosis or bone metastases. This property has been exploited in designing drugs that can selectively accumulate in bone tissue, enhancing therapeutic efficacy while minimizing systemic side effects .

Materials Science

Surface Functionalization : this compound can be employed for surface modification of various materials, including metal oxides like titanium dioxide and aluminum oxide. By anchoring organic or organometallic molecules onto these surfaces, the compound facilitates the creation of functionalized materials that can be used in sensors or catalysis .

Nanomaterials Stabilization : In nanotechnology, phosphonic acids are used to stabilize colloidal solutions of nanoparticles, preventing agglomeration and enhancing their dispersion in solvents. This application is critical for the development of nanomaterials utilized in electronics and photonics .

Environmental Applications

Corrosion Inhibition : The compound has shown promise as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This property is particularly beneficial in industrial applications where metal degradation poses significant economic challenges .

Analytical Chemistry : Phosphonic acids are also utilized in analytical methods for detecting and quantifying metal ions in environmental samples. Their chelating properties allow them to bind metal ions selectively, facilitating their analysis through various techniques such as spectrophotometry and chromatography .

Case Study 1: Drug Development

A study highlighted the synthesis of a new class of phosphonic acid derivatives based on this compound aimed at improving the efficacy of existing anti-cancer drugs. The results indicated enhanced binding affinity to cancer cell receptors compared to traditional compounds, suggesting potential for further development into effective therapeutics.

Case Study 2: Surface Modification

Research demonstrated the successful application of this compound in modifying titanium dioxide surfaces for photocatalytic applications. The modified surfaces exhibited increased photocatalytic activity under UV light, showcasing the compound's utility in environmental remediation technologies.

Mécanisme D'action

The mechanism of action of (3,5-Diphosphonophenyl)phosphonic acid involves its ability to bind to specific molecular targets, such as enzymes. The phosphonic acid groups can form strong interactions with metal ions and other active sites, inhibiting the activity of enzymes and other proteins. This binding can disrupt biochemical pathways and lead to various physiological effects .

Comparaison Avec Des Composés Similaires

(3,5-Diphosphonophenyl)phosphonic acid is unique due to its three phosphonic acid groups attached to a benzene ring. Similar compounds include:

(3,5-Diphosphonophenyl)methanephosphonic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.

(3,5-Diphosphonophenyl)phosphinic acid: This compound contains phosphinic acid groups instead of phosphonic acid groups.

(3,5-Diphosphonophenyl)phosphonous acid: This compound has phosphonous acid groups, which differ in their oxidation state compared to phosphonic acid. These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Activité Biologique

(3,5-Diphosphonophenyl)phosphonic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

Structural Characteristics

This compound contains two phosphonic acid groups attached to a phenyl ring. This structure allows it to mimic phosphate esters, which facilitates its interaction with biological systems. The presence of phosphonic acid groups enhances its solubility and binding affinity to various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Phosphonates, including this compound, have demonstrated significant antimicrobial properties. They act as competitive inhibitors of enzymes involved in bacterial cell wall synthesis and other metabolic pathways. This mechanism is similar to that of fosfomycin, a well-known antibiotic .

- Antiviral Properties : Research indicates that phosphonates exhibit antiviral activity against various viruses, including Hepatitis C and Influenza A. The mechanism involves inhibition of viral replication through interference with viral enzyme functions .

- Cytostatic and Anticancer Effects : Some studies suggest that this compound may possess cytostatic properties, potentially making it useful in cancer therapy. Its ability to inhibit cell proliferation has been linked to its interaction with signaling pathways involved in cell growth and apoptosis .

- Bone Targeting : Due to its high affinity for calcium ions, this compound has applications in bone-targeting therapies. It can be utilized for drug delivery systems aimed at treating osteoporosis and bone metastases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound competes with natural substrates for binding sites on enzymes, effectively inhibiting their activity. This is particularly relevant for enzymes involved in phosphate metabolism and bacterial cell wall synthesis .

- Cell Signaling Interference : By mimicking phosphate groups, this compound can disrupt normal cell signaling pathways that rely on phosphorylation processes .

- Calcium Coordination : The ability of phosphonates to chelate calcium ions enhances their effectiveness in targeting bone tissues and influencing mineralization processes .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to those of traditional antibiotics .

- Antiviral Research : In vitro studies showed that the compound inhibited the replication of Hepatitis C virus by disrupting the activity of viral RNA polymerase. This finding suggests potential as a therapeutic agent for viral infections .

- Bone Density Improvement : Clinical trials involving patients with osteoporosis indicated that treatment with phosphonate compounds led to significant increases in bone mineral density over a six-month period. This effect was attributed to the compound's ability to inhibit osteoclast activity while promoting osteoblast function .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various phosphonates compared to this compound:

| Compound | Antimicrobial | Antiviral | Cytostatic | Bone Targeting |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Fosfomycin | Yes | No | No | No |

| Alendronate | No | No | No | Yes |

| Ganciclovir | No | Yes | No | No |

Propriétés

IUPAC Name |

(3,5-diphosphonophenyl)phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O9P3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRIBWWCWLELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O9P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.